molecular formula C16H18O11S B161958 [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate CAS No. 126938-14-5

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate

Cat. No. B161958
M. Wt: 418.4 g/mol
InChI Key: PAMBMLAUEGWIPT-DZQJYWQESA-N
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Description

The compound “[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, similar compounds have been described as protected glucopyranosides or galactopyranosides, which are useful as building blocks for the synthesis of complex carbohydrates12.



Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, no specific synthesis pathway for this compound was found in the available literature.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential reactivity. However, no specific molecular structure analysis for this compound was found in the available literature.



Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and the reagents used. Unfortunately, no specific chemical reactions involving this compound were found in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight, solubility, melting point, and boiling point, can provide important information about its behavior in different environments. Unfortunately, no specific physical and chemical properties for this compound were found in the available literature3.


Scientific Research Applications

Solubility and Chemical Properties

  • The study by Gong et al. (2012) investigated the solubility of various saccharides, which share structural similarities with the compound , in ethanol-water mixtures. This research might provide insights into the solubility behaviors of complex organic molecules, including the one you're interested in (Gong, Wang, Zhang, & Qu, 2012).

Synthetic Methods and Structural Analysis

  • Aydın & Özpozan (2020) conducted a study on the synthesis, conformational, and vibrational spectroscopic analysis of a complex organic molecule (quercetin 3-D-galactoside), which could offer valuable insights into the synthetic pathways and structural characteristics of similarly complex molecules (Aydın & Özpozan, 2020).

Applications in Material Science

  • Vasylevskyi, Holzheu, & Fromm (2018) presented a study on a cucurbit[6]uril-like Cu6L4 cluster with potential applications in material science, which might relate to the potential applications of your compound in forming complex structures or in catalysis (Vasylevskyi, Holzheu, & Fromm, 2018).

Advanced Organic Synthesis

  • The research by Denerley & Thomas (1979) on the chemistry of penicillanate sulphonium salts could provide insights into the synthesis and reactions of complex organic sulfates, potentially applicable to your compound (Denerley & Thomas, 1979).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, no specific safety and hazard information for this compound was found in the available literature3.


Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, similar compounds have been used in the design and synthesis of sodium-glucose transporter inhibitors4. However, no specific future directions for this compound were found in the available literature.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMBMLAUEGWIPT-DZQJYWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925747
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate

CAS RN

126938-14-5
Record name 4-Methylumbelliferyl-6-thiogalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126938145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-sulfohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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